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Compound of Interest

Compound Name: Lacosamide

Cat. No.: B1674222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

efficacy of Lacosamide in various preclinical rodent models of epilepsy. The following protocols

and data are intended to guide researchers in designing and conducting studies to evaluate the

anticonvulsant and potential antiepileptogenic properties of Lacosamide.

Overview of Lacosamide
Lacosamide (marketed as Vimpat®) is an antiepileptic drug (AED) approved for the treatment

of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its primary

mechanism of action involves the selective enhancement of the slow inactivation of voltage-

gated sodium channels, which leads to the stabilization of hyperexcitable neuronal membranes

and inhibition of repetitive neuronal firing.[2][3] Preclinical studies in rodent models have been

instrumental in characterizing its anticonvulsant profile and have demonstrated its efficacy in a

wide range of seizure models.[4][5]

Quantitative Data Summary: Lacosamide Dosage
and Efficacy
The following tables summarize the effective doses (ED₅₀) and administration details of

Lacosamide in commonly used rodent models of epilepsy.
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Table 1: Lacosamide Efficacy in Mouse Seizure Models
Seizure
Model

Strain
Administrat
ion Route

Effective
Dose (ED₅₀)

Notes
Reference(s
)

Maximal

Electroshock

(MES)

Not Specified
Intraperitonea

l (i.p.)
4.5 mg/kg --- [4][5]

Maximal

Electroshock

(MES)

Not Specified Oral (p.o.) 5.3 mg/kg --- [6]

6 Hz

Psychomotor

Seizure

Not Specified
Intraperitonea

l (i.p.)
9.99 mg/kg

Model for

treatment-

resistant

seizures.

[7][8]

6 Hz

Psychomotor

Seizure

Not Specified Oral (p.o.) 9.6 mg/kg --- [6]

Audiogenic

Seizures
Frings Mouse

Intraperitonea

l (i.p.)
0.63 mg/kg

Genetically

susceptible

model.

[7]

NMDA-

Induced

Seizures

Not Specified Not Specified ---
Inhibited

seizures.
[4][5]

Subcutaneou

s

Pentylenetetr

azole

(scPTZ)

Not Specified Not Specified Inactive
Up to 85

mg/kg.
[5][9]

Table 2: Lacosamide Efficacy in Rat Seizure Models
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Seizure
Model

Strain
Administrat
ion Route

Effective
Dose/Conce
ntration

Notes
Reference(s
)

Maximal

Electroshock

(MES)

Not Specified Oral (p.o.)
3.9 mg/kg

(ED₅₀)
--- [4][5]

Amygdala

Kindling
Not Specified Not Specified 10 mg/kg/day

Retarded

kindling

development.

3 mg/kg was

inactive.

[10]

Hippocampal

Kindling
Not Specified

Intraperitonea

l (i.p.)

13.5 mg/kg

(ED₅₀)

Reduced

seizure score

from 5 to ≤3

in fully

kindled rats.

[8]

PTZ-Induced

Kindling
Wistar

Intraperitonea

l (i.p.)

10 mg/kg &

30 mg/kg

Decreased

seizure

severity.

[9][11]

Pilocarpine-

Induced

Status

Epilepticus

Wistar
Intraperitonea

l (i.p.)

10 mg/kg &

30 mg/kg

Attenuated

the number of

motor

seizures.

[12][13]

Pilocarpine-

Induced

Status

Epilepticus

Wistar Oral (p.o.) 30 mg/kg

Chronic

treatment

suppressed

spontaneous

motor

seizures.

[14]
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Perforant

Path

Stimulation

(Status

Epilepticus)

Not Specified
Intraperitonea

l (i.p.)

3, 10, 30, 50

mg/kg

Dose-

dependently

reduced

acute seizure

activity with

early

treatment.

[7]

Cortical

Dysplasia

with PTZ

Sprague-

Dawley

Intraperitonea

l (i.p.)
25 mg/kg

Reduced

seizure

incidence and

severity.

[15][16]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Maximal Electroshock (MES) Induced Seizures
The MES test is a widely used model for generalized tonic-clonic seizures.

Objective: To assess the ability of Lacosamide to suppress tonic hindlimb extension induced

by maximal electroshock.

Animals: Adult male mice or rats.

Procedure:

Administer Lacosamide or vehicle via the desired route (i.p. or p.o.).

At the time of peak drug effect (e.g., 15-30 minutes post-i.p. injection), deliver a

supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) through

corneal or ear-clip electrodes.

Observe the animal for the presence or absence of a tonic hindlimb extension.

The absence of tonic hindlimb extension is considered protection.
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Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from

the tonic extensor component of the seizure.

6 Hz Psychomotor Seizure Model
This model is considered to represent therapy-resistant partial seizures.

Objective: To evaluate the efficacy of Lacosamide against psychomotor seizures induced by

a low-frequency electrical stimulus.

Animals: Adult male mice.

Procedure:

Administer Lacosamide (e.g., 20 mg/kg, i.p.) or vehicle.[17]

After a predetermined time (e.g., 30 minutes), deliver a 6 Hz electrical stimulus of 3

seconds duration through corneal electrodes.[17]

Observe the animal for seizure activity, characterized by a stun posture, forelimb clonus,

and twitching of the vibrissae.

The absence of seizure activity is defined as protection.

Data Analysis: Determine the percentage of animals protected at each dose and calculate

the ED₅₀.

Pentylenetetrazole (PTZ) Kindling Model
This model is used to study epileptogenesis and generalized seizures.

Objective: To assess the effect of Lacosamide on the development and expression of PTZ-

induced kindled seizures.

Animals: Adult male Wistar rats.[9]

Kindling Procedure:

Administer a subconvulsive dose of PTZ (e.g., 37.5 mg/kg, i.p.) on alternate days.[11]
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Observe and score seizure severity using a modified Racine scale.

Continue injections until animals consistently exhibit stage 5 seizures (generalized tonic-

clonic seizures).

Lacosamide Administration:

For testing anticonvulsant effects, administer Lacosamide (e.g., 3, 10, or 30 mg/kg, i.p.)

15 minutes before a PTZ injection in fully kindled rats.[9]

For testing antiepileptogenic effects, administer Lacosamide daily before each PTZ

injection during the kindling acquisition phase.

Data Analysis: Compare seizure severity scores and latencies to different seizure stages

between Lacosamide-treated and vehicle-treated groups.

Pilocarpine-Induced Status Epilepticus
This model mimics temporal lobe epilepsy.

Objective: To evaluate the efficacy of Lacosamide in terminating status epilepticus (SE) and

its long-term consequences.

Animals: Adult male Wistar rats.[12][13]

Procedure:

Induce SE by administering pilocarpine (e.g., 320 mg/kg, i.p.).[18] Peripheral cholinergic

effects can be minimized by pretreatment with a peripherally acting muscarinic antagonist.

After the onset of continuous seizure activity, administer Lacosamide (e.g., 10 or 30

mg/kg, i.p.) or vehicle.[12][13] In some protocols, treatment is administered multiple times.

[12][13]

Monitor and record seizure behavior.

For chronic studies, monitor animals for the development of spontaneous recurrent

seizures in the weeks following SE.
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Data Analysis: Analyze the latency to SE termination, seizure frequency, and severity. In

chronic studies, quantify the frequency and duration of spontaneous seizures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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